

An In-depth Technical Guide to 1,2-Dipiperidinoethane: Chemical Properties and Structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1,2-Dipiperidinoethane**

Cat. No.: **B1217083**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and reactivity of **1,2-dipiperidinoethane**. All quantitative data is summarized in structured tables for clarity, and detailed protocols for representative experiments are provided.

Chemical Structure and Identifiers

1,2-Dipiperidinoethane, also known as 1,1'-(1,2-Ethanediyl)bispiperidine, is a vicinal diamine featuring two piperidine rings linked by an ethylene bridge. The nitrogen atoms are tertiary amines, making the molecule a useful bidentate chelating ligand and a base in organic synthesis.

Identifier	Value
IUPAC Name	1-(2-piperidin-1-ylethyl)piperidine[1]
CAS Number	1932-04-3[1]
Molecular Formula	C ₁₂ H ₂₄ N ₂ [1]
SMILES	C1CCN(CC1)CCN2CCCCC2[1]
InChI	InChI=1S/C12H24N2/c1-3-7-13(8-4-1)11-12-14-9-5-2-6-10-14/h1-12H2[1]
InChIKey	UYMQPNRUQXPLCY-UHFFFAOYSA-N[1]

Physicochemical Properties

1,2-Dipiperidinoethane is a clear, colorless to yellow liquid at room temperature with a high boiling point. Its properties are summarized below.

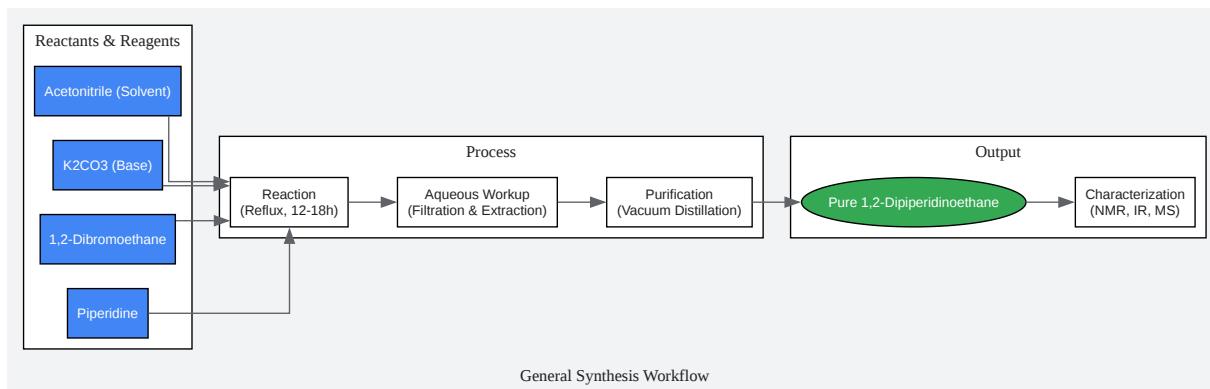
Property	Value
Molecular Weight	196.33 g/mol [1]
Monoisotopic Mass	196.1939 Da[1]
Appearance	Clear, colorless to yellow liquid
Melting Point	-1 to -0.5 °C
Boiling Point	265 °C
Density	0.91 g/cm ³
Flash Point	110 °C
pKa (Predicted)	9.73 ± 0.10
Refractive Index	1.4865 - 1.4885 (at 20°C)
XlogP (Predicted)	2.0[1]

Synthesis and Characterization

The most common synthesis of **1,2-dipiperidinoethane** involves the nucleophilic substitution of a 1,2-dihaloethane with piperidine. Below is a representative experimental protocol for its synthesis and characterization.

Experimental Protocol: Synthesis

Objective: To synthesize **1,2-dipiperidinoethane** via nucleophilic substitution of 1,2-dibromoethane with piperidine.


Materials:

- Piperidine
- 1,2-Dibromoethane
- Potassium carbonate (K_2CO_3), anhydrous
- Acetonitrile (CH_3CN), anhydrous
- Diethyl ether (Et_2O)
- Saturated aqueous sodium bicarbonate ($NaHCO_3$) solution
- Brine (saturated aqueous $NaCl$ solution)
- Anhydrous magnesium sulfate ($MgSO_4$)
- Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

- Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add piperidine (2.2 equivalents), anhydrous potassium carbonate (2.5 equivalents), and 100 mL of anhydrous acetonitrile.
- Addition of Electrophile: While stirring the mixture, add 1,2-dibromoethane (1.0 equivalent) dropwise over 15 minutes.

- Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-18 hours. The progress can be monitored by thin-layer chromatography (TLC).
- Workup (Quenching and Extraction): Cool the mixture to room temperature. Filter off the potassium carbonate and rinse the solid with diethyl ether. Concentrate the filtrate under reduced pressure. Resuspend the residue in 100 mL of diethyl ether and transfer to a separatory funnel. Wash the organic layer sequentially with 50 mL of saturated NaHCO_3 solution and 50 mL of brine.
- Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to yield the crude product.
- Purification: Purify the crude oil by vacuum distillation to obtain pure **1,2-dipiperidinoethane** as a clear liquid.

[Click to download full resolution via product page](#)

General workflow for the synthesis and characterization of **1,2-dipiperidinoethane**.

Experimental Protocol: Characterization

Objective: To confirm the structure and purity of the synthesized **1,2-dipiperidinoethane** using spectroscopic methods.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Prepare a sample by dissolving ~10-20 mg of the purified product in ~0.7 mL of deuterated chloroform (CDCl_3).
- Acquire ^1H NMR and ^{13}C NMR spectra on a 400 MHz or higher spectrometer.
- Expected ^1H NMR Spectrum: Resonances corresponding to the piperidine ring protons (α - and β/γ - to the nitrogen) and a characteristic singlet or multiplet for the ethylene bridge protons.
- Expected ^{13}C NMR Spectrum: Three distinct signals are expected: one for the ethylene bridge carbons and two for the piperidine ring carbons (α , β , and γ carbons, with potential overlap).[2]

- Infrared (IR) Spectroscopy:

- Acquire an IR spectrum using an FTIR spectrometer with an ATR accessory or by preparing a neat thin film on a salt plate (NaCl or KBr).
- Expected Spectrum: Characteristic C-H stretching peaks for sp^3 hybridized carbons just below 3000 cm^{-1} . Strong C-N stretching bands in the $1200\text{-}1000 \text{ cm}^{-1}$ region. The absence of N-H stretching bands ($3500\text{-}3300 \text{ cm}^{-1}$) confirms the tertiary nature of the amines.[1]

- Mass Spectrometry (MS):

- Analyze the sample using a mass spectrometer, typically with electron ionization (EI) coupled with gas chromatography (GC-MS).
- Expected Spectrum: The molecular ion peak (M^+) should be observed at $\text{m/z} = 196$. A prominent base peak is often observed at $\text{m/z} = 98$, corresponding to the fragmentation that yields a piperidinylmethyl cation.[1]

Reactivity and Applications

Basicity and Nucleophilicity

The two tertiary amine nitrogens in **1,2-dipiperidinoethane** are basic and nucleophilic. The molecule can be protonated twice to form a dihydrochloride salt. Its nucleophilicity is central to its synthesis and its role in various chemical reactions.

Bidentate Chelating Ligand

A primary application of **1,2-dipiperidinoethane** in research is its role as a bidentate chelating ligand in coordination chemistry. The two nitrogen atoms can coordinate to a single metal center, forming a stable five-membered ring. This chelation effect enhances the stability of the resulting metal complex compared to coordination with two separate monodentate amine ligands. These complexes have applications in catalysis, such as in polymerization reactions where the ligand acts as a polar additive to control the reaction's stereochemistry and composition.

1,2-Dipiperidinoethane acting as a bidentate ligand, forming a stable chelate ring with a metal (M).

Safety and Handling

1,2-Dipiperidinoethane is considered hazardous and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated area or fume hood.

Hazard Class	Statement
Acute Toxicity	Harmful if swallowed, in contact with skin, or if inhaled.
Skin Corrosion/Irritation	Causes skin irritation.
Eye Damage/Irritation	Causes serious eye irritation.
STOT (Single Exposure)	May cause respiratory irritation.

Handling and Storage:

- Wear protective gloves, clothing, and eye/face protection.

- Avoid breathing vapors or mist.
- Store in a tightly closed container in a dry, cool, and well-ventilated place.
- Keep away from strong oxidizing agents and strong acids.

In case of exposure, seek immediate medical attention. For spills, use inert absorbent material and dispose of it as hazardous waste.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 1,2-Dipiperidinoethane: Chemical Properties and Structure]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1217083#1-2-dipiperidinoethane-chemical-properties-and-structure>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com